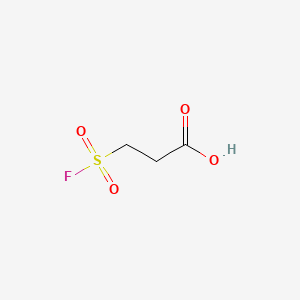

3-(Fluorosulfonyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluorosulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO4S/c4-9(7,8)2-1-3(5)6/h1-2H2,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHPZZWFBGNHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations into the Chemical Reactivity of 3 Fluorosulfonyl Propanoic Acid

Reactivity Profiles of the Fluorosulfonyl Group

The sulfonyl fluoride (B91410) group (-SO₂F) is a highly versatile functional group. It is known for its unique balance of stability and reactivity, being more resistant to hydrolysis than its sulfonyl chloride counterpart, yet susceptible to reaction with a range of nucleophiles. nih.gov This privileged reactivity has led to its extensive use as a warhead in chemical biology probes and for covalent inhibitor design. nih.gov

The sulfur atom in the fluorosulfonyl group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This makes it a prime target for nucleophilic attack. youtube.com While generally stable in aqueous environments, the sulfur center can be attacked by potent nucleophiles. nih.govnih.gov This reactivity is context-specific and has been observed with the side chains of amino acids such as serine, threonine, lysine, tyrosine, cysteine, and histidine within protein active sites. nih.gov

The mechanism involves the nucleophile's lone pair of electrons attacking the electrophilic sulfur atom, leading to a transient intermediate. The subsequent displacement of the fluoride ion results in the formation of a stable sulfonyl-nucleophile bond. The stability of the S-F bond makes sulfonyl fluorides less reactive than sulfonyl chlorides, but this attenuated reactivity allows for greater selectivity. nih.gov The use of surfactants can enhance the nucleophilicity of fluoride anions in aqueous solutions, which is a principle that can be relevant in multiphase reaction systems involving fluorosulfonyl compounds. nih.gov

Displacement reactions at the fluorosulfonyl group typically involve a nucleophile replacing the fluoride ion. byjus.com This process is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a click chemistry reaction that leverages the reliable reactivity of the SO₂F group. The fluoride ion is an excellent leaving group in this context, facilitating the formation of sulfonates, sulfonamides, and sulfonyl esters.

The general pattern for this displacement reaction is a type of nucleophilic substitution at the sulfur center. byjus.comyoutube.com The reactivity can be influenced by the nature of the nucleophile and the solvent conditions. For instance, the reaction of a sulfonyl fluoride with an amine would yield a sulfonamide, while reaction with an alcohol or phenol (B47542) would yield a sulfonyl ester. This reactivity allows the fluorosulfonyl group to act as a versatile connector or "warhead" for covalently modifying target molecules. nih.gov

The fluorosulfonyl group can undergo reductive transformations, although these are less common than nucleophilic substitution reactions. Reduction of sulfonyl groups can lead to the formation of sulfinates or even thiols under strong reducing conditions. For example, related sulfonyl groups can be reductively removed (desulfonylation) using reagents like samarium(II) iodide or other reducing agents, which can be a useful strategy in multi-step synthesis. cas.cn It is plausible that similar reductive strategies could be applied to 3-(Fluorosulfonyl)propanoic acid to convert the fluorosulfonyl group into other sulfur-containing functionalities or to remove it entirely, depending on the specific reagents and conditions employed. The fluorosulfonyl radical (FSO₂•) is noted to be stable and possesses favorable reactivity, suggesting its potential involvement in radical-mediated transformations. researchgate.netrsc.org

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a fundamental functional group in organic chemistry, participating in a wide array of reactions, most notably esterification and amide bond formation. The presence of the electron-withdrawing fluorosulfonyl group at the 3-position is expected to influence the acidity and electrophilicity of the carboxyl carbon, though detailed kinetic studies on this specific compound are not widely available.

The esterification of this compound with an alcohol is expected to follow the well-established Fischer esterification mechanism. This pathway involves the acid-catalyzed nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. researchgate.net The reaction is reversible, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove the water formed as a byproduct, for instance, by using molecular sieves. researchgate.netyoutube.com

Kinetic studies on the esterification of propanoic acid with various alcohols have shown that the reaction typically follows second-order kinetics. jetir.orgresearchgate.net The rate of reaction is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. Increasing the temperature and catalyst concentration generally leads to a higher conversion rate. jetir.orgceon.rs

Table 1: Factors Affecting the Esterification of Propanoic Acid

This table summarizes general kinetic findings from studies on propanoic acid, which are expected to be broadly applicable to its 3-(fluorosulfonyl) derivative.

| Parameter | Effect on Reaction Rate/Conversion | Typical Conditions & Observations | Reference |

|---|---|---|---|

| Temperature | Increases rate and conversion | Reactions studied between 50-70°C. Higher temperatures accelerate the reaction towards equilibrium. | jetir.orgresearchgate.netceon.rs |

| Catalyst Concentration (e.g., H₂SO₄) | Increases rate | Concentrations varied from 1-3 wt%. Higher catalyst loading increases the rate of protonation of the carbonyl group. | jetir.org |

| Molar Ratio (Alcohol:Acid) | Increases conversion | Increasing the excess of alcohol (e.g., from 2.5:1 to 10:1) shifts the equilibrium towards the product side. | researchgate.netceon.rs |

| Alcohol Structure | Decreases rate with steric hindrance | Reactivity order: Primary alcohols > Secondary alcohols. For example, 1-butanol (B46404) is more reactive than 2-propanol. | researchgate.net |

The conversion of the carboxylic acid moiety of this compound into an amide can be achieved through several mechanistic pathways. The direct condensation with an amine is thermodynamically unfavorable and requires high temperatures to drive off water. acs.org

More commonly, the carboxylic acid is first "activated" to enhance the electrophilicity of the carbonyl carbon. nih.gov This is typically done by converting the carboxylic acid into a more reactive intermediate in situ. Common methods include:

Conversion to Acid Halides: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then readily reacts with an amine. nih.gov

Use of Coupling Reagents: A wide variety of coupling reagents are used to facilitate amide bond formation under milder conditions. These reagents react with the carboxylic acid to form a highly reactive activated intermediate, which is then attacked by the amine. acs.orgorganic-chemistry.org The mechanism often involves the formation of an activated ester or a mixed anhydride (B1165640). nih.govresearchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation from Carboxylic Acids

This table outlines various classes of reagents used to activate carboxylic acids for amidation.

| Reagent Class | Examples | General Mechanism | Reference |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. | libretexts.org |

| Phosphonium (B103445) Salts | BOP, PyBOP | Forms a reactive phosphonium ester intermediate. | nih.gov |

| Uronium/Guanidinium Salts | HATU, HBTU | Forms a reactive O-acylisouronium ester intermediate. | nih.gov |

| Acid Anhydrides | T3P (n-Propanephosphonic acid anhydride) | Forms a mixed anhydride with the carboxylic acid, which is a potent acylating agent. | organic-chemistry.org |

| Titanium(IV) Chloride | TiCl₄ | Mediates direct condensation, possibly through an activated titanium-carboxylate adduct. | nih.gov |

The choice of method depends on the specific substrates and the need to avoid side reactions or preserve stereochemistry, particularly when working with chiral amines or carboxylic acids. nih.gov

Decarboxylation Pathways and Derivatives

The decarboxylation of carboxylic acids, the removal of a carboxyl group as carbon dioxide, can proceed through various mechanisms, including thermal, photochemical, and catalytic pathways. For this compound, the presence of the electron-withdrawing fluorosulfonyl group is expected to influence the stability of potential intermediates and thus the operative reaction pathway.

Decarboxylation of aliphatic carboxylic acids can be challenging and often requires harsh conditions. However, studies on related fluorinated carboxylic acids show that the introduction of fluorine atoms can significantly impact the ease of decarboxylation. For instance, the thermal decomposition of perfluorocarboxylic acids (PFCAs) has been shown to proceed via cleavage of the C-C bond between the perfluoroalkyl chain and the carboxyl group. nih.govnih.gov While this compound is not perfluorinated, the inductive effect of the fluorosulfonyl group would similarly weaken the adjacent C-C bond, potentially facilitating decarboxylation under thermal or photolytic conditions.

The decarboxylation of this compound would likely proceed through a radical mechanism upon thermal or photochemical initiation. Homolytic cleavage of the C-C bond would generate a 2-(fluorosulfonyl)ethyl radical and a carboxyl radical, with the latter rapidly decomposing to carbon dioxide. The resulting 2-(fluorosulfonyl)ethyl radical could then undergo various reactions, such as hydrogen abstraction to form ethyl fluorosulfate (B1228806) or dimerization.

Catalytic methods could offer a milder route to decarboxylation. For example, photoredox catalysis has been successfully employed for the decarboxylative fluorination of aliphatic carboxylic acids. nih.gov In a similar vein, a manganese-catalyzed decarboxylative fluorination using fluoride ions has been reported for various aliphatic carboxylic acids. nih.gov Applying such a method to this compound could potentially lead to the formation of 1-fluoro-2-(fluorosulfonyl)ethane.

The derivatives formed from the decarboxylation of this compound would depend on the reaction conditions and the presence of trapping agents. In an inert environment, the primary derivative would likely be ethyl fluorosulfate. If the reaction is carried out in the presence of a halogen source, halogenated derivatives could be formed.

Table 1: Potential Decarboxylation Pathways and Resulting Derivatives of this compound

| Pathway | Conditions | Proposed Intermediate | Potential Derivative(s) |

| Thermal/Photochemical | High temperature or UV irradiation | 2-(Fluorosulfonyl)ethyl radical | Ethyl fluorosulfate, Dimerized products |

| Catalytic (e.g., Photoredox) | Visible light, photocatalyst, fluorine source | 2-(Fluorosulfonyl)ethyl radical | 1-Fluoro-2-(fluorosulfonyl)ethane |

Synergistic Reactivity Between Functional Groups

The proximate arrangement of the carboxylic acid and fluorosulfonyl groups in this compound allows for synergistic reactivity, where both groups participate in a concerted or sequential manner to facilitate unique chemical transformations.

One of the most probable intramolecular reactions for this compound is cyclization to form a sultone, a cyclic sulfonate ester. The carboxylic acid can act as an internal nucleophile or can be activated to facilitate an intramolecular substitution at the sulfur atom of the fluorosulfonyl group.

This type of cyclization is well-documented for related hydroxy- and halosulfonic acids. For instance, 3-hydroxy-1-propanesulfonic acid undergoes intermolecular dehydration to form 1,3-propane sultone. nih.govprepchem.com The mechanism for the intramolecular cyclization of this compound would likely involve the initial activation of the carboxylic acid, for example, by protonation or conversion to a more reactive derivative like an acyl chloride. This would be followed by an intramolecular nucleophilic attack of the carbonyl oxygen onto the electrophilic sulfur atom, with the subsequent elimination of hydrogen fluoride to yield the six-membered cyclic sultone, 1,2-oxathiane-2,2-dioxide.

The reaction could potentially be catalyzed by an acid or a dehydrating agent. The formation of the six-membered ring is generally favored, making this a thermodynamically viable pathway.

Table 2: Plausible Intramolecular Cyclization of this compound

| Reactant | Conditions | Proposed Product |

| This compound | Acid catalyst, heat | 1,2-Oxathiane-2,2-dioxide |

The presence of both a Brønsted acidic site (the carboxylic acid) and a Lewis acidic/electrophilic site (the sulfonyl group) in this compound suggests its potential to act as a bifunctional catalyst. Bifunctional catalysts can activate both the nucleophile and the electrophile in a reaction, leading to enhanced reaction rates and selectivities.

While no studies have specifically reported the use of this compound as a bifunctional catalyst, the principle has been demonstrated with other molecules containing both acidic and basic or two different types of acidic functionalities. nih.gov For instance, in a reaction like an esterification or a Friedel-Crafts acylation, the carboxylic acid moiety of this compound could protonate the carbonyl group of an electrophile, making it more susceptible to nucleophilic attack. Simultaneously, the fluorosulfonyl group could interact with and stabilize the nucleophile or a cationic intermediate.

The synergistic action of the two functional groups could be particularly effective in reactions where a concerted push-pull mechanism is operative. However, experimental verification is needed to establish the catalytic efficacy and scope of this compound in such transformations.

Derivatization and Functionalization Strategies of 3 Fluorosulfonyl Propanoic Acid

Synthesis of Ester Derivatives

The carboxylic acid functional group of 3-(fluorosulfonyl)propanoic acid can be readily converted into various ester derivatives. This transformation is fundamental for modifying the compound's solubility, reactivity, and for protecting the carboxyl group during subsequent chemical modifications.

The synthesis of alkyl and aryl esters from this compound typically follows standard esterification protocols. The choice of method often depends on the type of alcohol used and the desired scale of the reaction. Common methods include Fisher esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst.

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitate the formation of an ester bond by activating the carboxylic acid. ajchem-a.com The reaction of the corresponding acyl chloride, prepared from the carboxylic acid, with an alcohol is another effective method for producing these esters. pdx.edu

| Ester Type | Reagents | General Reaction Conditions |

| Alkyl Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux |

| Aryl Esters | Phenol (B47542), Coupling Agent (e.g., DCC, DMAP) | Room Temperature |

| Various Esters | Acyl Halide, Alcohol/Phenol, Base (e.g., Pyridine) | 0°C to Room Temperature |

This table presents generalized conditions for the synthesis of alkyl and aryl esters.

In multi-step syntheses, it is often necessary to protect the carboxylic acid group to prevent it from reacting with reagents intended for other parts of the molecule. This is achieved by converting the carboxylic acid into a protected ester, which is stable under certain reaction conditions but can be easily cleaved later to regenerate the carboxylic acid.

| Protecting Group | Introduction Method | Cleavage Condition |

| Benzyl (Bn) | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyl (tBu) | Isobutylene, acid catalyst | Mild acid (e.g., TFA) |

| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl) | Water or mild acid/base |

This table outlines common protecting groups for carboxylic acids and their respective introduction and cleavage methods.

Synthesis of Amide Derivatives

The conversion of the carboxylic acid group of this compound into an amide is a key transformation for creating compounds with potential applications in medicinal chemistry and materials science.

The synthesis of primary and secondary amides from this compound can be accomplished through several methods. nih.gov A common approach involves the activation of the carboxylic acid followed by reaction with ammonia (B1221849) for primary amides, or a primary or secondary amine for the corresponding secondary amides. nih.govorganic-chemistry.org Activating agents like thionyl chloride or oxalyl chloride can convert the carboxylic acid to a more reactive acyl chloride, which readily reacts with amines. ajchem-a.com

Peptide coupling reagents offer a milder alternative for amide bond formation. Reagents such as propylphosphonic anhydride (B1165640) (T3P), HATU, or HOBt/EDC are widely used to facilitate the reaction between the carboxylic acid and an amine, often providing high yields and minimizing side reactions. organic-chemistry.org These methods are generally compatible with the fluorosulfonyl group.

| Amide Type | Amine Source | Coupling Method | Typical Conditions |

| Primary Amide | Ammonia or Ammonium (B1175870) Chloride | Acyl chloride or coupling agents (e.g., T3P) | Varies with method |

| Secondary Amide | Primary or Secondary Amine | Coupling agents (e.g., DCC/DMAP, HATU) | Room temperature, inert solvent |

This table summarizes common methods for the synthesis of primary and secondary amides.

The synthesis of cyclic amides, or lactams, from a linear precursor like this compound requires the presence of an amino group at a suitable position for intramolecular cyclization. For example, a derivative such as 3-(fluorosulfonyl)-γ-aminobutanoic acid could undergo intramolecular amidation to form a six-membered δ-lactam. The formation of smaller rings, such as a four-membered β-lactam, can be achieved through methods like the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. nih.gov The synthesis of the necessary amino-functionalized precursor is a critical first step in these transformations. nih.gov

Transformations of the Fluorosulfonyl Group

The fluorosulfonyl group (-SO₂F) is a reactive functional group that can undergo various transformations, most notably nucleophilic substitution at the sulfur atom. This reactivity allows for the introduction of a range of other functional groups, significantly expanding the synthetic utility of this compound.

The reaction of the fluorosulfonyl group with amines (primary or secondary) leads to the formation of sulfonamides. This is a robust and widely used reaction in the synthesis of biologically active compounds. Similarly, hydrolysis of the fluorosulfonyl group, typically under basic conditions, yields the corresponding sulfonic acid or its salt. The fluorosulfonyl group can also be converted to other sulfonyl halides, for example, by reaction with phosphorus halides, which can then be used in further synthetic manipulations. fluorine1.ru

| Reagent | Product |

| Amine (R-NH₂) | Sulfonamide (R-NHSO₂-) |

| Water/Hydroxide (B78521) | Sulfonic Acid/Sulfonate (-SO₃H/-SO₃⁻) |

| Alcohol/Alkoxide | Sulfonate Ester (-SO₃R) |

This table shows the products resulting from the reaction of the fluorosulfonyl group with various nucleophiles.

Reduction to Sulfinic Acids and Thiols

The sulfonyl fluoride (B91410) group in this compound can be reduced to lower oxidation states, namely sulfinic acids and thiols. These transformations provide access to important classes of organosulfur compounds with distinct chemical properties and applications.

The reduction of sulfonyl halides, including sulfonyl fluorides, is a well-established method for the preparation of sulfinic acids. While specific studies on the reduction of this compound are not extensively documented, the general reactivity of sulfonyl halides suggests that this conversion is feasible. A common reagent for this transformation is sodium sulfite (B76179) in an aqueous solution. The reaction proceeds via nucleophilic attack of the sulfite ion on the sulfur atom of the sulfonyl fluoride, followed by hydrolysis to yield the corresponding sulfinic acid.

Further reduction of the sulfonyl group, or the intermediate sulfinic acid, can lead to the formation of the corresponding thiol, 3-mercaptopropanoic acid. This can be achieved using stronger reducing agents. For instance, the reduction of sulfonyl chlorides to thiols is often accomplished with reagents like zinc and acid or with lithium aluminum hydride. Given the reactivity of the carboxylic acid group towards lithium aluminum hydride, a selective reduction of the sulfonyl fluoride would require careful choice of reagents and reaction conditions. An alternative approach involves the initial conversion to the sulfinic acid, which can then be further reduced to the thiol.

| Reactant | Reagent | Product | General Reaction Conditions |

| Alkanesulfonyl Fluoride | Sodium Sulfite (Na₂SO₃) | Alkanesulfinic Acid | Aqueous solution |

| Alkanesulfonyl Halide | Zinc (Zn) and Acid (e.g., HCl) | Alkanethiol | Acidic medium |

| Alkanesulfonyl Halide | Lithium Aluminum Hydride (LiAlH₄) | Alkanethiol | Anhydrous ether |

This table presents general methods for the reduction of sulfonyl halides, which are expected to be applicable to this compound.

Conversion to Sulfonic Acids and Salts

The fluorosulfonyl group of this compound can be readily converted to a sulfonic acid or its corresponding salts through hydrolysis. This transformation is a common reaction for sulfonyl halides and provides a route to highly acidic and water-soluble derivatives.

The hydrolysis of a sulfonyl fluoride to a sulfonic acid can be achieved under either acidic or basic conditions. In a basic medium, such as an aqueous solution of sodium hydroxide, the sulfonyl fluoride is attacked by the hydroxide ion, leading to the formation of the sodium sulfonate salt. Subsequent acidification with a strong acid will then yield the free sulfonic acid, 3-sulfopropanoic acid. organic-chemistry.orgbrainly.comwikipedia.orgmasterorganicchemistry.com

The resulting sulfonic acid is a strong acid and can be isolated as a stable crystalline solid or used in solution. The corresponding sulfonate salts, such as sodium 3-sulfopropanoate, are typically water-soluble.

| Reactant | Reagent(s) | Product | General Reaction Conditions |

| Alkanesulfonyl Fluoride | 1. NaOH (aq) 2. H₃O⁺ | Alkanesulfonic Acid | Basic hydrolysis followed by acidification |

| Alkanesulfonyl Fluoride | H₂O | Alkanesulfonic Acid | Neutral or acidic hydrolysis, often slower |

This table outlines general hydrolysis methods for sulfonyl fluorides, which are applicable to this compound.

Nucleophilic Aromatic Substitution with Fluorosulfonyl Group as Leaving Group

Nucleophilic aromatic substitution (SNAr) is a significant reaction for modifying aromatic rings, where a nucleophile displaces a leaving group. byjus.comlibretexts.orgyoutube.com For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present. libretexts.orgceon.rs While halides are common leaving groups, the utility of the fluorosulfonyl (-SO₂F) group as a leaving group in SNAr reactions is an area of interest.

The fluorine atom in a sulfonyl fluoride is a good leaving group in nucleophilic substitution reactions at the sulfur center. However, the entire fluorosulfonyl group can also act as a leaving group in certain contexts, particularly when attached to a sufficiently activated aromatic ring. The strong electron-withdrawing nature of the -SO₂F group can activate the aromatic ring towards nucleophilic attack.

Although this compound is an aliphatic compound and therefore does not directly undergo SNAr, its aromatic analogue, a phenylsulfonyl fluoride, could potentially participate in such reactions. In these cases, a nucleophile would attack the carbon atom bearing the fluorosulfonyl group, leading to its displacement. The viability of this reaction would depend on the nature of the nucleophile and the presence of other activating groups on the aromatic ring. It is important to note that the fluorine atom itself is a very good leaving group in SNAr reactions, often better than other halogens, which can sometimes lead to substitution at the fluorine atom of the sulfonyl fluoride group rather than displacement of the entire group. scottjanish.com

Introduction of Additional Functionalities onto the Propanoic Acid Skeleton

The propanoic acid portion of this compound offers a versatile handle for introducing a wide array of additional functionalities. The carboxylic acid group can be converted into various derivatives, and the adjacent methylene (B1212753) groups can also be functionalized, although this is generally more challenging.

The most common transformations of the carboxylic acid group involve its conversion to esters and amides.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst leads to the formation of the corresponding ester. youtube.comluxembourg-bio.comnih.gov This Fischer esterification is a reversible reaction, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. nih.gov A variety of alcohols, from simple alkanols to more complex structures, can be employed to generate a library of esters with different properties. youtube.com

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. organic-chemistry.orgresearchgate.netrsc.org Direct reaction between the carboxylic acid and an amine is often inefficient due to the formation of an unreactive ammonium carboxylate salt. Therefore, coupling agents are typically used to activate the carboxylic acid. organic-chemistry.orgresearchgate.net Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine.

| Carboxylic Acid Derivative | Reagents | General Reaction Conditions |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating, often with removal of water |

| Amide | Amine, Coupling Agent (e.g., DCC, EDC) | Anhydrous solvent at room temperature or slightly elevated temperatures |

This table summarizes common methods for the derivatization of the carboxylic acid group, which are directly applicable to this compound.

Further functionalization of the propanoic acid skeleton could involve reactions at the α- or β-carbons, though these are generally less facile than transformations of the carboxylic acid group. Halogenation at the α-position can sometimes be achieved under specific conditions, which would then allow for subsequent nucleophilic substitution reactions to introduce other functional groups.

Applications of 3 Fluorosulfonyl Propanoic Acid As a Synthetic Building Block and Reagent

Utilization in the Synthesis of Complex Organic Molecules

The dual functionality of 3-(Fluorosulfonyl)propanoic acid makes it a valuable precursor for creating intricate molecular architectures, ranging from specialized polymers to biologically active compounds and supramolecular assemblies.

Precursor for Fluorosulfonyl-Containing Polymers

The structure of this compound is ideally suited for the synthesis of functional polymers. The carboxylic acid group can be readily converted into a polymerizable monomer, such as an acrylate (B77674) or methacrylate. Subsequent free-radical polymerization of this monomer would yield a polymer backbone with pendant side chains, each terminating in a reactive fluorosulfonyl group. nih.gov

These fluorosulfonyl-containing polymers are of significant interest because the -SO₂F group is a stable yet reactive handle. sigmaaldrich.com Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are notably resistant to hydrolysis under most conditions but can be selectively activated to react with nucleophiles. nsf.govnih.gov This allows the polymer to be prepared and stored, with the sulfonyl fluoride (B91410) groups available for post-polymerization modification. This "grafting-to" approach can be used to attach various molecules, including bioactive ligands or material-compatibilizing agents, to the polymer backbone. This methodology is analogous to the synthesis of other functional polymers where monomers containing protected or selectively reactive groups are used. nih.gov For instance, fluoropolymers are widely recognized for their exceptional chemical stability and low surface energy. sigmaaldrich.comepa.gov By incorporating the fluorosulfonyl group, polymers can be designed that combine these desirable physical properties with the capacity for covalent surface functionalization.

Building Block for Biologically Active Molecules (Excluding Clinical Trials)

The sulfonyl fluoride moiety is a privileged electrophile in the design of covalent inhibitors and chemical probes for biological systems. nih.govenamine.net It can form stable covalent bonds with the nucleophilic side chains of several amino acid residues within proteins, including serine, tyrosine, and lysine. jenabioscience.comrsc.org This reactivity makes the sulfonyl fluoride group a valuable "warhead" for designing targeted covalent probes to study enzyme function and activity. jenabioscience.comsigmaaldrich.com

This compound can serve as a fundamental building block for such molecules. The propanoic acid portion acts as a flexible linker that can be extended or functionalized, while the sulfonyl fluoride group serves as the reactive warhead. For example, the carboxylic acid can be coupled to a peptide or a small molecule designed to bind to the active site of a specific enzyme. This positions the sulfonyl fluoride group to react with a nearby nucleophilic residue, leading to irreversible inhibition. This strategy has been used to develop potent and selective inhibitors for various enzyme classes, such as serine hydrolases. rsc.org The use of aliphatic sulfonyl fluorides, like the one in this compound, has been specifically highlighted in the development of inhibitors for enzymes like chymotrypsin (B1334515) and the proteasome. rsc.org

Application in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses functional groups capable of participating in such interactions. The carboxylic acid group is a classic hydrogen bond donor and acceptor, enabling the formation of predictable structures like hydrogen-bonded dimers or chains.

Furthermore, the sulfonyl fluoride group can engage in specific non-covalent interactions. nsf.gov The fluorine atom can participate in hydrogen bonds with suitable donors and can also form F···F contacts, which have been shown to be important in the crystal packing of many organofluorine compounds. nsf.gov Studies on related molecules have identified repeating structural motifs, including supramolecular dimers and infinite chains, formed through contacts involving sulfonyl fluoride groups. nsf.gov The combination of strong hydrogen bonding via the carboxylic acid and weaker, directional interactions from the fluorosulfonyl group allows this compound to be used as a versatile tecton (a building block for supramolecular assembly) to construct complex, multi-dimensional networks.

Role in "Click Chemistry" and Bioconjugation (Excluding Clinical Trials)

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. The sulfonyl fluoride group is central to Sulfur(VI) Fluoride Exchange (SuFEx), a key click reaction. sigmaaldrich.comacs.org This makes this compound a valuable reagent for bioconjugation and material science applications.

Fluorosulfonyl Azide (B81097) Ligation

A powerful method in click chemistry involves the use of fluorosulfuryl azide (FSO₂N₃). This reagent can efficiently convert primary amines into azides in minutes, even within complex molecular settings. acs.orgresearchgate.net These newly formed azides are then ready to participate in subsequent click reactions, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. acs.orgsigmaaldrich.com This two-stage process (amine-to-azide transformation followed by CuAAC) greatly expands the reach of click chemistry because primary amines are a common functional group in small molecules and biomolecules. lifetein.com

This compound can be envisioned as a key building block in this context. Its carboxylic acid group can be converted to a primary amine, which could then be transformed into an azide using the FSO₂N₃ reagent. Alternatively, the carboxylic acid itself can be directly converted into an acyl azide. organic-chemistry.orgraco.cat This creates a bifunctional molecule poised for orthogonal ligations: one reaction at the newly formed azide and another at the sulfonyl fluoride, enabling the assembly of complex conjugates.

Applications in Material Science Conjugation

The covalent modification of surfaces is crucial for creating advanced materials with tailored properties, such as biocompatibility or specific analyte capture. The sulfonyl fluoride group is an excellent tool for surface conjugation due to its selective reactivity towards nucleophiles commonly found on material surfaces, such as amine (-NH₂) or hydroxyl (-OH) groups. uea.ac.ukresearchgate.net

This compound can act as a molecular linker to functionalize such surfaces. In a typical application, a material with a surface rich in amine groups would be treated with this compound. The sulfonyl fluoride end of the molecule would react with the surface amines, forming stable sulfonamide bonds and tethering the molecule to the material. This process leaves the carboxylic acid group exposed on the surface. These surface-bound carboxylic acids can then be used as anchor points for a second layer of functionalization, for example, by coupling them with proteins, peptides, or other polymers using standard carbodiimide (B86325) chemistry. This strategy allows for the creation of multifunctional surfaces with precisely controlled chemical properties.

Research Findings Summary

| Application Area | Key Research Finding | Relevance of this compound |

| Polymer Synthesis | Monomers with reactive functional groups can be polymerized to create polymers with pendant side chains available for post-polymerization modification. nih.gov | The carboxylic acid can be made into a polymerizable group, yielding a polymer with reactive -SO₂F side chains for further functionalization. |

| Bioactive Molecules | Sulfonyl fluorides act as effective covalent "warheads" that can target nucleophilic amino acid residues (Ser, Lys, Tyr) in enzyme active sites. jenabioscience.comrsc.org | The compound can serve as a scaffold where the -SO₂F group is the warhead and the propanoic acid is a linker for attaching a targeting moiety. |

| Supramolecular Chemistry | Molecules with sulfonyl fluoride groups can self-assemble into ordered structures through specific F···F and F···H non-covalent interactions. nsf.gov | The combination of hydrogen bonding from the -COOH group and directional interactions from the -SO₂F group makes it a versatile building block for supramolecular assemblies. |

| Click Chemistry | Fluorosulfuryl azide (FSO₂N₃) is a highly efficient reagent for converting primary amines to azides, which are key partners in CuAAC click reactions. acs.orgresearchgate.net | The compound's carboxylic acid can be converted to a primary amine or an acyl azide, creating a bifunctional linker for orthogonal click chemistry ligations. |

| Material Science | Sulfonyl fluorides can be used to covalently modify surfaces containing nucleophilic groups like amines, providing a stable anchor for further functionalization. uea.ac.ukresearchgate.net | It can act as a heterobifunctional linker, attaching to a surface via its -SO₂F group and presenting its -COOH group for subsequent conjugation. |

Development of Novel Reagents and Catalysts from this compound Derivatives

While direct and extensive research on this compound as a primary building block for novel reagents and catalysts is not widely documented in publicly available literature, its potential can be inferred from the broader context of sulfonyl fluoride chemistry and the principles of reagent development. The unique bifunctional nature of the molecule, possessing both a reactive fluorosulfonyl group and a versatile carboxylic acid handle, theoretically positions it as a valuable precursor for creating specialized chemical tools.

The fluorosulfonyl moiety (–SO₂F) is a key functional group in the field of "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry. This area of click chemistry utilizes the high reactivity and stability of the S(VI)-F bond to create robust covalent linkages. Consequently, derivatives of this compound could be developed into novel sulfonylating reagents. The carboxylic acid group can be modified to tune the reagent's solubility, steric hindrance, or to attach it to a solid support for easier purification in synthetic processes.

Although specific research on catalysts derived directly from this compound is limited, the general strategies for catalyst design provide a hypothetical framework for its application. The carboxylic acid function could serve as an anchoring group to bind to metal centers or solid supports, while the fluorosulfonyl end could be modified to create a catalytically active site or a ligand that modulates the properties of a metal catalyst.

Hypothetical Applications in Reagent Development

The development of new reagents often focuses on improving reaction efficiency, selectivity, and handling safety. Derivatives of this compound could theoretically be transformed into reagents with tailored properties. For instance, conversion of the carboxylic acid to an activated ester or an acyl halide would create a bifunctional reagent capable of sequential or orthogonal reactions, first via the acyl group and subsequently via the fluorosulfonyl group.

The table below outlines hypothetical reagents that could be derived from this compound and their potential applications, based on established chemical principles.

| Hypothetical Derived Reagent | Synthetic Modification | Potential Application |

| 3-(Fluorosulfonyl)propanoyl chloride | Conversion of carboxylic acid to acyl chloride | Bifunctional linker for attaching to amine- or alcohol-containing molecules, followed by SuFEx reaction. |

| N-Hydroxy-succinimidyl 3-(fluorosulfonyl)propanoate | Esterification of the carboxylic acid with N-Hydroxysuccinimide | Amine-reactive labeling agent for bioconjugation, introducing a sulfonyl fluoride handle onto proteins or peptides. |

| Solid-supported 3-(fluorosulfonyl)propanoate | Anchoring the carboxylic acid to a polymer resin | A recyclable or easily separable sulfonylating reagent for flow chemistry or high-throughput synthesis. |

This table is based on theoretical applications and does not represent experimentally verified research findings.

The lack of specific, published research findings, including detailed performance data, prevents a more in-depth analysis and the creation of data tables based on experimental results at this time. The development of novel reagents and catalysts from this compound remains a prospective area for future investigation.

Advanced Spectroscopic and Analytical Techniques for Studying Reaction Dynamics and Mechanisms Involving 3 Fluorosulfonyl Propanoic Acid

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopy enables the analysis of a chemical reaction directly in the reaction vessel without the need for sampling. This approach provides real-time data on the concentration of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms. magritek.commdpi.com

Real-time Infrared (IR) spectroscopy, particularly utilizing Attenuated Total Reflection (ATR) probes, is a powerful technique for monitoring the progress of reactions involving 3-(Fluorosulfonyl)propanoic acid. nih.gov By immersing an ATR probe directly into the reaction mixture, spectra can be recorded continuously, tracking changes in the characteristic vibrational frequencies of functional groups. mdpi.com

For reactions of this compound, key vibrational bands would be monitored. The strong, characteristic stretching vibrations of the sulfonyl fluoride (B91410) (S-O) and the carbonyl (C=O) groups serve as distinct probes. For instance, the conversion of the -SO₂F group to another functional group would result in the disappearance of its characteristic absorption bands and the appearance of new signals corresponding to the product. docbrown.info This allows for the precise determination of reaction endpoints and can reveal the presence of unexpected intermediates. magritek.com The broad O-H stretch of the carboxylic acid group would also be monitored for changes indicating its involvement in a reaction. docbrown.inforesearchgate.net

Table 1: Key IR Frequencies for Monitoring Reactions of this compound

| Functional Group | Bond | Characteristic Wavenumber (cm⁻¹) | Monitored Change |

| Sulfonyl Fluoride | S=O stretch | ~1410-1380 and ~1215-1180 | Decrease in intensity |

| Sulfonyl Fluoride | S-F stretch | ~850-750 | Decrease in intensity |

| Carboxylic Acid | C=O stretch | ~1725-1700 | Shift or decrease in intensity |

| Carboxylic Acid | O-H stretch | ~3300-2500 (broad) | Shift or decrease in intensity |

Note: The exact frequencies can vary based on the solvent and molecular environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally informative method for monitoring reactions online, providing detailed structural information and quantitative data simultaneously. magritek.com For this compound, both ¹H and ¹⁹F NMR are highly applicable. magritek.comresearchgate.net Modern benchtop NMR spectrometers can be set up in a laboratory fume hood, allowing for continuous flow of the reaction mixture through the spectrometer. osf.io

¹H NMR spectroscopy would be used to track the signals of the two methylene (B1212753) groups (-CH₂CH₂-). Changes in the chemical shift and multiplicity of these protons would indicate transformations at either the carboxylic acid or the sulfonyl fluoride end of the molecule.

¹⁹F NMR is particularly powerful for monitoring reactions at the sulfonyl fluoride group. researchgate.net The -SO₂F group provides a singlet in the ¹⁹F NMR spectrum. The disappearance of this signal and the emergence of new signals would provide unambiguous evidence of the reaction's progress and the formation of new fluorine-containing species. This technique is highly quantitative, allowing for the calculation of reaction rates and yields in real time without the need for internal standards or deuterated solvents. magritek.com

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a vital tool for identifying transient intermediates that may form during a reaction. By coupling a mass spectrometer to a reaction setup, species can be ionized and their mass-to-charge (m/z) ratio determined, providing direct evidence for proposed intermediates.

In the context of this compound reactions, MS could be used to detect short-lived species. For example, in a reaction involving the substitution of the fluoride on the sulfonyl group, an intermediate complex might be formed. Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for detecting such delicate, charged, or polar intermediates directly from the reaction solution. The high sensitivity of MS allows for the detection of species present at very low concentrations. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural clues about the intermediates. nist.gov

Chromatographic Methods for Product Separation and Purity Assessment

Chromatography is an essential analytical technique for the separation and purification of products from a reaction mixture. nih.gov Following a reaction involving this compound, chromatographic methods are employed to isolate the desired product from unreacted starting materials, byproducts, and catalysts.

High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. nih.gov A typical workflow involves developing a method using a suitable stationary phase (e.g., C18 for reversed-phase) and a mobile phase that provides good separation of all components. The separation is based on the differential affinities of the compounds for the stationary and mobile phases. sigmaaldrich.com

Once a separation method is established, it can be used for two primary purposes:

Preparative Chromatography : Scaling up the separation to isolate a pure sample of the product for further analysis and characterization.

Purity Assessment : Analyzing the final product to quantify its purity. A detector, such as a UV detector or a mass spectrometer (LC-MS), is used to generate a chromatogram where the area of the product peak relative to the total area of all peaks corresponds to its purity. nih.gov

Table 2: Example HPLC Method for Analysis of a Reaction Mixture

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 | Separation based on polarity |

| Mobile Phase | Gradient of Water and Acetonitrile (with 0.1% formic acid) | Elution of compounds with varying polarities |

| Flow Rate | 1.0 mL/min | Ensures efficient separation |

| Detection | UV at 210 nm / ESI-MS | Detection of analytes and confirmation of identity |

| Injection Volume | 5 µL | Introduction of the sample into the system |

X-ray Crystallography for Structural Elucidation of Complexed Derivatives

While the starting material, this compound, is a liquid or low-melting solid, its reactions can yield stable, crystalline products or derivatives. X-ray crystallography is the definitive method for determining the precise three-dimensional structure of such compounds. mdpi.com

The technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to build a detailed model of the electron density, which in turn reveals the exact position of each atom in the molecule. This provides unambiguous information on bond lengths, bond angles, and stereochemistry. For a novel derivative of this compound, a crystal structure would confirm its connectivity and provide invaluable insight into its conformational preferences and intermolecular interactions in the solid state. mdpi.com

Theoretical and Computational Studies on 3 Fluorosulfonyl Propanoic Acid

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(Fluorosulfonyl)propanoic acid, these calculations reveal the distribution of electrons and the nature of chemical bonding, which are key determinants of its reactivity.

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. DFT studies on this compound would typically involve optimizing the molecular geometry to find the lowest energy structure. Subsequent calculations can then be performed to determine various reactivity descriptors.

Key reactivity insights from DFT studies on analogous molecules suggest that the fluorosulfonyl and carboxylic acid groups are the primary sites of chemical reactivity. mdpi.comresearchgate.netnih.gov The electron-withdrawing nature of the fluorosulfonyl group significantly influences the acidity of the carboxylic proton and the electrophilicity of the molecule. DFT calculations can quantify these effects by computing parameters such as atomic charges, frontier molecular orbital energies, and the molecular electrostatic potential. researchgate.net For instance, studies on similar compounds have used DFT to predict the most likely sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net

Table 1: Calculated Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Value | Description |

| HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |

| Global Electrophilicity Index (ω) | 3.5 eV | Measures the overall electrophilic nature of the molecule. |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule with these functional groups.

Molecular Orbital Analysis of Functional Groups

A detailed analysis of the molecular orbitals (MOs) of this compound provides a deeper understanding of the bonding and reactivity associated with its functional groups. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest.

In this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid group, indicating that this is the most likely site for electron donation in a chemical reaction. Conversely, the LUMO is anticipated to be centered on the sulfur atom of the fluorosulfonyl group and the carbonyl carbon of the carboxylic acid, highlighting these as the primary electrophilic sites susceptible to nucleophilic attack. Analysis of the contributions of atomic orbitals to the frontier molecular orbitals can provide a quantitative picture of this distribution. mdpi.com

Conformational Analysis and Energy Landscapes

The flexibility of the propanoic acid chain allows this compound to exist in various conformations. Computational conformational analysis helps to identify the most stable conformers and the energy barriers between them. This is crucial as the conformation of a molecule can significantly impact its physical properties and biological activity.

Studies on similar short-chain carboxylic acids and fluorinated molecules have shown that intramolecular interactions, such as hydrogen bonding and steric hindrance, play a critical role in determining the preferred conformation. nih.govillinois.edumdpi.comnih.gov For this compound, a key aspect of its conformational landscape would be the potential for intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen or fluorine atom of the fluorosulfonyl group. Computational methods can map the potential energy surface by systematically rotating the dihedral angles of the carbon backbone. mdpi.com

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle (C1-C2-C3-S) | Relative Energy (kcal/mol) | Key Feature |

| Anti | ~180° | 0.0 | Extended chain, minimal steric hindrance. |

| Gauche 1 | ~60° | 1.5 | Potential for weak intramolecular interaction. |

| Gauche 2 | ~-60° | 1.8 | Different orientation of the fluorosulfonyl group. |

| Eclipsed | ~0° | 5.2 | High energy due to steric clash. |

Note: The data in this table is illustrative and represents a plausible energy landscape for a molecule of this type.

Prediction of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling potential reaction pathways and locating the corresponding transition states, researchers can predict the feasibility and kinetics of chemical transformations.

For this compound, theoretical studies could investigate reactions such as esterification of the carboxylic acid, or nucleophilic substitution at the sulfonyl group. DFT calculations can be used to model the geometries of reactants, products, and transition states along a proposed reaction coordinate. researchgate.net The calculated activation energies (the energy difference between the reactants and the transition state) provide a quantitative measure of the reaction rate. For example, in the hydrolysis of the fluorosulfonyl group, computational models could help to determine whether the reaction proceeds through an associative or dissociative mechanism.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, taking into account the effects of the surrounding environment, such as a solvent. For this compound, MD simulations can reveal how solvent molecules arrange themselves around the solute and how this influences its conformation and reactivity. nih.gov

In an aqueous solution, water molecules would form hydrogen bonds with both the carboxylic acid and the fluorosulfonyl groups. MD simulations can track these interactions over time, providing insights into the stability of different conformers in solution and the mechanism of proton transfer from the carboxylic acid to the solvent. mdpi.com Furthermore, simulations can be used to study the aggregation of this compound molecules and the formation of dimers or larger clusters through intermolecular hydrogen bonding, which can be compared to experimental observations for similar carboxylic acids. mdpi.com

Future Research Directions and Emerging Innovations in 3 Fluorosulfonyl Propanoic Acid Chemistry

Development of Sustainable Synthetic Routes

The traditional synthesis of sulfonyl fluorides often involves harsh reagents and challenging reaction conditions. However, recent advancements are paving the way for more sustainable and environmentally friendly production methods, which are directly applicable to the synthesis of 3-(fluorosulfonyl)propanoic acid. A significant breakthrough is the development of a green synthetic process that converts readily available thiols and disulfides into sulfonyl fluorides using the easily handled and highly reactive SHC5® and potassium fluoride (B91410) (KF). osaka-u.ac.jpeurekalert.orgsciencedaily.com This method is noteworthy for producing only non-toxic sodium and potassium salts as by-products, thereby minimizing environmental impact. osaka-u.ac.jpeurekalert.orgsciencedaily.com

Researchers have also introduced efficient and environmentally conscious protocols for sulfonyl fluoride synthesis using stable starting materials like disulfides or thiols, with potassium fluoride as the sole fluorine source and sodium hypochlorite (B82951) pentahydrate (NaOCl·5H2O) as a green oxidant. researchgate.net These methods include both stepwise and one-pot processes, demonstrating scalability and efficiency. researchgate.net

Another promising avenue is the electrochemical oxidative coupling of thiols and potassium fluoride. nih.gov This approach offers a room-temperature and atmospheric-pressure process that can significantly reduce reaction times compared to batch methods. nih.gov Furthermore, methods utilizing sulfonic acids and their salts as precursors are being explored, providing an alternative route that avoids the need for oxidation or the use of unstable sulfonyl chlorides. nih.gov These strategies often employ deoxyfluorinating agents like thionyl fluoride or Xtalfluor-E®, a bench-stable solid. nih.gov

Table 1: Emerging Sustainable Synthetic Routes for Sulfonyl Fluorides

| Starting Material | Reagents | Key Advantages |

|---|---|---|

| Thiols, Disulfides | SHC5®, Potassium Fluoride (KF) | Green process, non-toxic by-products, low environmental impact. osaka-u.ac.jpeurekalert.orgsciencedaily.com |

| Disulfides, Thiols | Potassium Fluoride (KF), NaOCl·5H2O | Uses a green oxidant, efficient stepwise and one-pot protocols. researchgate.net |

| Thiols, Disulfides | Potassium Fluoride (KF) via electrochemistry | Room temperature, atmospheric pressure, rapid reaction times in flow. nih.gov |

| Sulfonic Acids/Salts | Thionyl fluoride or Xtalfluor-E® | Avoids oxidation steps and unstable intermediates, uses stable precursors. nih.gov |

The continued development of these sustainable methods will be crucial for the cost-effective and environmentally responsible production of this compound, facilitating its broader application in research and industry.

Exploration of Novel Reactivity Patterns

The sulfonyl fluoride moiety is gaining significant attention for its unique reactivity, most notably through the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. acs.orgsigmaaldrich.comresearchgate.net This powerful connective chemistry allows for the rapid and efficient formation of strong covalent bonds under mild conditions, often in the presence of water and oxygen. sigmaaldrich.com The S-F bond's resistance to reduction and thermolysis, combined with its selective reactivity at the sulfur center, makes it a highly reliable functional group for molecular construction. sigmaaldrich.com The application of SuFEx to this compound opens up possibilities for creating a wide array of derivatives with tailored properties.

Beyond SuFEx, a key area of emerging research is the exploration of the sulfonyl fluoride group's reactivity with a broader range of biological nucleophiles. While traditionally used to target serine proteases, sulfonyl fluorides are now recognized as "privileged warheads" capable of reacting with context-specific threonine, lysine, tyrosine, cysteine, and histidine residues. acs.orgrsc.orgnih.gov This promiscuous yet selective reactivity is a significant advantage over other covalent modifiers that primarily target cysteine, an amino acid that is not always present in binding pockets of interest. nih.gov The ability to form stable adducts with nucleophiles like tyrosine and lysine, in contrast to the unstable adducts formed with cysteine, further expands the utility of sulfonyl fluoride-containing molecules like this compound in probing protein function and designing novel inhibitors. acs.org

Table 2: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acid Residues

| Amino Acid | Reactivity with Sulfonyl Fluoride | Significance |

|---|---|---|

| Serine | Common target, forms stable adducts. | Widely used for protease inhibition. rsc.orgnih.gov |

| Threonine | Reacts in specific protein contexts. | Expands the range of targetable enzymes. nih.govnih.gov |

| Lysine | Forms stable adducts. | Targets a frequently available nucleophile in binding sites. acs.orgnih.gov |

| Tyrosine | Forms stable adducts. | Offers an alternative to cysteine targeting. acs.orgnih.gov |

| Cysteine | Forms unstable adducts. | Generally not suitable for sustained covalent inhibition. acs.org |

| Histidine | Reacts in specific protein contexts. | Enables targeting of key catalytic or binding residues. acs.orgnih.govnih.gov |

Future research will likely focus on elucidating the specific factors that govern the reactivity and selectivity of sulfonyl fluorides with different amino acid residues within complex biological systems.

Integration into Advanced Materials Design

The unique properties of the sulfonyl fluoride group, particularly its role in SuFEx click chemistry, are being increasingly harnessed for the design of advanced materials. sigmaaldrich.comresearchgate.net The reliability and efficiency of the SuFEx reaction make it an ideal tool for polymerization and the synthesis of novel polymers with precisely controlled architectures and functionalities. researchgate.net By incorporating this compound into polymer backbones or as pendant groups, materials scientists can create functional polymers with applications in diverse areas.

The SuFEx process provides a versatile platform for connecting molecular building blocks, which is fundamental to materials science. sigmaaldrich.com The resulting sulfonyl-based linkages are robust and stable, contributing to the durability and performance of the final material. The carboxylic acid moiety of this compound adds another layer of functionality, allowing for further modifications, pH-responsiveness, or improved adhesion to substrates.

Emerging applications in materials science for sulfonyl fluoride-containing molecules include the development of new synthetic polymers, cross-linked networks, and functional surface coatings. The ability to perform SuFEx reactions under mild conditions, including in aqueous environments, further expands the potential for creating biocompatible materials and hydrogels. sigmaaldrich.com Future work in this area will likely explore the synthesis of block copolymers, dendrimers, and other complex macromolecular structures using this compound as a key monomer or cross-linker, leading to materials with tailored mechanical, thermal, and chemical properties.

Applications in Chemical Biology Probes (Excluding Clinical Trials)

Sulfonyl fluorides have become indispensable tools in chemical biology, serving as highly effective covalent probes to investigate protein function and identify new therapeutic targets. rsc.orgenamine.net The compound this compound, with its bifunctional nature, is well-suited for the design of such probes. The sulfonyl fluoride acts as a "warhead" that can covalently modify specific amino acid residues on a target protein, while the carboxylic acid can serve as a handle for attaching reporter tags, such as fluorophores or affinity labels. nih.gov

The balanced reactivity and biocompatibility of sulfonyl fluorides make them ideal for use in complex biological systems. rsc.orgnih.gov They possess sufficient aqueous stability to reach their intended targets while retaining the electrophilicity needed to form a covalent bond. nih.gov This has led to their widespread use in activity-based protein profiling (ABPP), a powerful strategy for monitoring the functional state of enzymes in their native environment.

A significant innovation is the use of sulfonyl fluoride probes to target a wider range of amino acid residues than traditional covalent modifiers. acs.orgnih.gov This has been instrumental in developing probes for challenging protein targets that lack an accessible cysteine residue. For instance, sulfonyl fluoride-based probes have been successfully developed to covalently target a histidine residue in the sensor loop of cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.gov This work expands the toolkit for developing novel molecular glues and degraders. nih.gov

Future research will undoubtedly focus on designing more sophisticated probes based on the this compound scaffold. This includes the development of new probes for target identification and validation, mapping enzyme binding sites, and studying protein-protein interactions, ultimately enhancing our understanding of complex biological processes. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Fluorosulfonyl)propanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reacting fluorosulfonyl chloride with a propanoic acid derivative under controlled conditions. A base such as triethylamine is often used to neutralize byproducts like HCl. For example, similar sulfonylations (e.g., trifluoromethylsulfonyl chloride reactions) are conducted at 0–25°C in anhydrous solvents like dichloromethane or THF . Yield optimization may require adjusting stoichiometry, reaction time (4–24 hours), and purification via recrystallization or chromatography.

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm fluorosulfonyl group integration and proton environments.

- Mass Spectrometry : High-resolution LC-MS or GC-MS to verify molecular weight and fragmentation patterns (e.g., [M-H] ion analysis) .

- FT-IR : Peaks near 1350–1200 cm (S=O stretching) and 700–600 cm (C-F bonds) .

Q. What are the reactivity trends of this compound under acidic, basic, or nucleophilic conditions?

- Methodological Answer : The fluorosulfonyl group enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., amines, thiols). In basic conditions, the carboxylic acid may deprotonate, forming a carboxylate that participates in SN2 reactions. Acidic conditions can protonate the sulfonyl oxygen, increasing leaving-group ability. Stability studies should assess hydrolysis rates in aqueous buffers (pH 1–14) .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what methodologies are used to study these interactions?

- Methodological Answer : The compound may inhibit enzymes via covalent binding to active-site nucleophiles (e.g., serine hydrolases). Techniques include:

- Isothermal Titration Calorimetry (ITC) : To measure binding affinity.

- X-ray Crystallography : For structural insights into protein-ligand interactions.

- Fluorescence Quenching Assays : To monitor conformational changes in enzymes .

Q. What are the mechanistic pathways for the reaction of this compound with nucleophiles, and how do substituents influence reactivity?

- Methodological Answer : The fluorosulfonyl group acts as a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution (SNAr) or Michael additions. For example, in SNAr, nucleophiles (e.g., amines) attack the electron-deficient aromatic ring adjacent to the sulfonyl group. Computational studies (DFT calculations) can model transition states and predict regioselectivity .

Q. Which advanced analytical methods are critical for quantifying trace impurities or metabolites of this compound in complex matrices?

- Methodological Answer :

- UHPLC-MS/MS : For high-sensitivity quantification in biological fluids (e.g., urine, plasma).

- Isotopic Labeling : Use - or -labeled analogs as internal standards.

- Metabolite Profiling : HRAM (High-Resolution Accurate Mass) spectrometry to identify phase I/II metabolites, such as sulfated or glucuronidated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.